molecular formula C14H9ClN2O2 B066649 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine CAS No. 168837-35-2

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine

Cat. No. B066649
M. Wt: 272.68 g/mol
InChI Key: AWNGFBUYGOWSNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine often involves complex reactions under specific conditions. For instance, polysubstituted pyrido[1,2-a]benzimidazole derivatives can be efficiently produced through a novel one-pot, four-component reaction involving pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile. The mechanism is believed to involve the formation of polysubstituted benzenes with subsequent substitution and annulation reaction of pyridine (Yan et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds can be intricate, with specific arrangements leading to their unique properties. Advanced techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate their structural details. For example, the title molecule, 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine, has been characterized by elemental analysis, FT-IR, NMR spectroscopies, and single-crystal X-ray diffraction to understand its geometry and bonding (Inkaya et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine derivatives can vary widely depending on the functional groups and structural modifications. These compounds can participate in various chemical reactions, leading to a wide range of products with potential biological and industrial applications. For instance, rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes has been developed, yielding pyrido[1,2-a]benzimidazole derivatives in moderate to excellent yields. This process facilitates the construction of complex structures efficiently (Peng et al., 2015).

Scientific Research Applications

Chemical Variability and Applications

  • Chemical Versatility : Compounds containing the imidazo[1,2-a]pyridine moiety, similar to the structure of interest, have been explored for their vast chemical variability and applications in different branches of chemistry. These compounds are noted for their preparation procedures, properties in both protonated and/or deprotonated forms, and their complexation with various metals. Such versatility indicates potential in developing novel materials or drugs, exploring unknown analogues, and investigating their biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

  • Optoelectronic Applications : Research into quinazolines and pyrimidines, which share structural similarities with the target compound, has highlighted their importance in the synthesis of materials for optoelectronic applications. These materials find uses in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. The incorporation of imidazo[1,2-a]pyridine fragments into π-extended conjugated systems can significantly enhance the creation of novel optoelectronic materials, indicating potential avenues for research into similar compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Drug Development and Biological Activities

  • Biological Significance : The presence of the imidazo[1,2-a]pyridine ring in compounds has been associated with a range of biological activities. Such compounds are part of a broader class of heterocycles that are critical in medicinal chemistry for their diverse biological effects. This implies that 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine could be explored for potential therapeutic applications, given the biological significance of its structural components (Saganuwan, 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-2-4-14-16-11(7-17(14)6-10)9-1-3-12-13(5-9)19-8-18-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNGFBUYGOWSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=CC4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409315
Record name 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817974
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine

CAS RN

168837-35-2
Record name 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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